molecular formula C18H29NO B216150 1-[6-(2-Methylphenoxy)hexyl]piperidine

1-[6-(2-Methylphenoxy)hexyl]piperidine

Cat. No. B216150
M. Wt: 275.4 g/mol
InChI Key: AXPKFYKRNXULMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-Methylphenoxy)hexyl]piperidine, also known as MPHP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used for its stimulating and euphoric effects. MPHP has been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

1-[6-(2-Methylphenoxy)hexyl]piperidine acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their release in the brain. This results in a stimulating and euphoric effect. 1-[6-(2-Methylphenoxy)hexyl]piperidine also binds to the sigma-1 receptor, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
1-[6-(2-Methylphenoxy)hexyl]piperidine has been found to increase the release of dopamine and norepinephrine in the brain, which leads to a stimulating and euphoric effect. It has also been shown to have neuroprotective effects and has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[6-(2-Methylphenoxy)hexyl]piperidine in lab experiments is its well-established synthesis method, which allows for the production of pure 1-[6-(2-Methylphenoxy)hexyl]piperidine. 1-[6-(2-Methylphenoxy)hexyl]piperidine has also been extensively studied for its potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of using 1-[6-(2-Methylphenoxy)hexyl]piperidine in lab experiments is its potential for abuse, which can lead to ethical concerns.

Future Directions

There are many future directions for the study of 1-[6-(2-Methylphenoxy)hexyl]piperidine. One area of research is the potential use of 1-[6-(2-Methylphenoxy)hexyl]piperidine in the treatment of psychiatric disorders, particularly depression and anxiety. Another area of research is the study of the neuroprotective effects of 1-[6-(2-Methylphenoxy)hexyl]piperidine and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1-[6-(2-Methylphenoxy)hexyl]piperidine and its effects on the brain.

Synthesis Methods

The synthesis of 1-[6-(2-Methylphenoxy)hexyl]piperidine involves the reaction of 1-piperidinylhexan-1-one with 2-methylphenol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain pure 1-[6-(2-Methylphenoxy)hexyl]piperidine. This synthesis method has been well-established in the literature and has been used by many researchers to obtain 1-[6-(2-Methylphenoxy)hexyl]piperidine for their experiments.

Scientific Research Applications

1-[6-(2-Methylphenoxy)hexyl]piperidine has been studied extensively for its potential therapeutic applications in the field of neuroscience. It has been found to have neuroprotective effects and has been shown to increase the release of dopamine and norepinephrine in the brain. 1-[6-(2-Methylphenoxy)hexyl]piperidine has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

Product Name

1-[6-(2-Methylphenoxy)hexyl]piperidine

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

1-[6-(2-methylphenoxy)hexyl]piperidine

InChI

InChI=1S/C18H29NO/c1-17-11-5-6-12-18(17)20-16-10-3-2-7-13-19-14-8-4-9-15-19/h5-6,11-12H,2-4,7-10,13-16H2,1H3

InChI Key

AXPKFYKRNXULMW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCCCCCN2CCCCC2

Canonical SMILES

CC1=CC=CC=C1OCCCCCCN2CCCCC2

Origin of Product

United States

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